Nitrato de rodio(III) dihidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of rhodium(III) nitrate dihydrate involves interactions of rhodium(III) aqua ions with nitrate ions in concentrated nitric acid solutions. This process has been studied using NMR and Raman spectroscopy, revealing the formation of mononuclear complexes and the dynamics of water to nitrate substitution at elevated temperatures. A notable synthesis outcome includes the crystalline salt Rb4trans-[Rh(H2O)2(NO3)4][Rh(NO3)6], characterized by monodentate coordination of nitrato ligands (Vasilchenko et al., 2016).

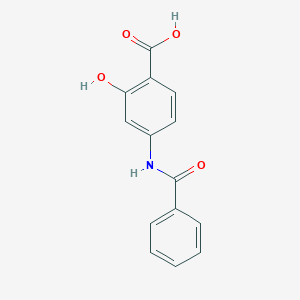

Molecular Structure Analysis

The molecular structure of rhodium(III) compounds, including those involving nitrate ions, has been elucidated through various studies. For example, the structure of a complex synthesized from potassium hexachlororhodiate(III) was determined, showcasing (μ-hydroxo)bis-pentaaquarhodium(III) nitrate tetrahydrate's structure and its solubility in water, ethanol, and acetone (Berdyugin et al., 2018).

Chemical Reactions and Properties

Rhodium(III) nitrate dihydrate participates in various chemical reactions, including C-H activation and the formation of C-C, C-N, and C-O bonds under oxidative conditions. These processes are crucial for constructing value-added molecules from simple starting materials, showcasing Rh(III)'s role in catalyzing bond formation and functionalization (Song et al., 2012).

Physical Properties Analysis

The compound's physical properties, such as solubility in various solvents and thermal decomposition behavior, have been studied to understand its behavior in different environments. The solubility in water, ethanol, and acetone and the thermal decomposition leading to rhodium(III) oxide are significant characteristics (Berdyugin et al., 2018).

Chemical Properties Analysis

The chemical properties of rhodium(III) nitrate dihydrate are highlighted by its reactivity in various conditions, demonstrating its potential as a catalyst and reactant in chemical synthesis. The formation of nitrene-radical-bound rhodium(III) complexes during C-H bond amination is a prime example of its versatile chemical reactivity (Fujita et al., 2018).

Aplicaciones Científicas De Investigación

Precursor para catalizadores dopados con Rh

El nitrato de rodio(III) dihidratado se puede utilizar como precursor para sintetizar catalizadores dopados con Rh para diversas transformaciones químicas .

Síntesis de catalizadores Fe–Rh/TiO2

En combinación con nitrato de hierro (III) nonahidratado, el this compound se puede utilizar para sintetizar catalizadores Fe–Rh/TiO2 para reacciones de hidrogenación .

Facilitación de materiales emisores de luz blanca

El this compound se utiliza en la construcción catalizada por Rh(III) de cationes heterocíclicos usados, lo que proporciona una oportunidad para acceder rápidamente a cationes heterocíclicos fusionados altamente π-conjugados . Esto abre una nueva vía para la detección eficiente de materiales emisores de luz blanca de una sola molécula, materiales emisores de luz roja pura y materiales radicales π-conjugados .

Fabricación de diodos emisores de luz blanca orgánicos y de bajo costo

Los nuevos materiales emisores de luz blanca sintetizados utilizando this compound exhiben una doble emisión anti-Kasha distinta y podrían fabricarse rápidamente en diodos emisores de luz blanca orgánicos y de bajo costo robustos .

Síntesis de cationes heterocíclicos fusionados

El this compound se utiliza en el primer ejemplo de reacciones de activación/anulación C–H no dirigidas catalizadas por rodio para la construcción de cationes heterocíclicos fusionados . Este protocolo proporciona una oportunidad para acceder rápidamente a cationes heterocíclicos fusionados altamente π-conjugados .

Desarrollo de reactivos de bioimagen fluorescente

Los cationes heterocíclicos fusionados sintetizados utilizando this compound se han aplicado ampliamente en reactivos de bioimagen fluorescente

Mecanismo De Acción

Target of Action

Rhodium(III) nitrate dihydrate is primarily used as a precursor in the synthesis of Rh-doped catalysts for various chemical transformations . It can also be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions .

Mode of Action

It is known that it can be used to synthesize rh-doped catalysts, which are used in various chemical transformations . These catalysts can facilitate reactions by providing an alternative reaction pathway with a lower activation energy.

Biochemical Pathways

Rhodium(III) nitrate dihydrate is involved in the synthesis of Rh-doped catalysts, which can be used in various chemical transformations . For example, it can be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions . These catalysts can facilitate the addition of hydrogen (H2) to other molecules, a key step in many biochemical pathways.

Result of Action

The primary result of the action of Rhodium(III) nitrate dihydrate is the synthesis of Rh-doped catalysts . These catalysts can facilitate various chemical transformations, leading to the production of new compounds. The exact molecular and cellular effects would depend on the specific reactions being catalyzed.

Safety and Hazards

Direcciones Futuras

Rhodium(III) nitrate dihydrate is of interest because nuclear wastes, which contain rhodium, are recycled by dissolution in nitric acid . It is used as a precursor to synthesize rhodium . Future research could focus on its potential applications in the field of catalysis, electro-plating, and the glass industry .

Propiedades

IUPAC Name |

rhodium(3+);trinitrate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULCFFJNLVZXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

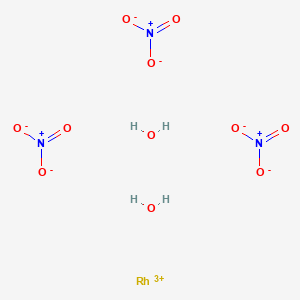

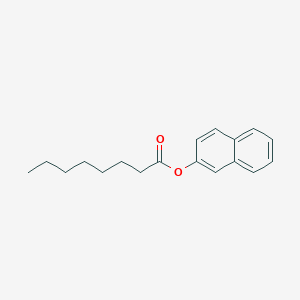

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N3O11Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631163 |

Source

|

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13465-43-5 |

Source

|

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)